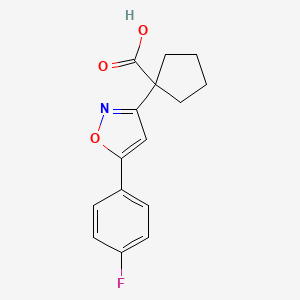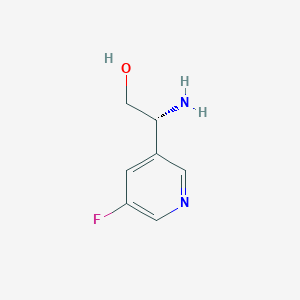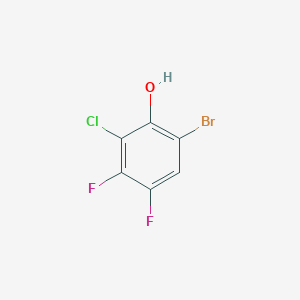![molecular formula C10H17NOS B13038801 N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine](/img/structure/B13038801.png)
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Thietan-3-yl)-2-oxabicyclo[420]octan-7-amine is a complex organic compound that features a unique combination of a thietane ring and an oxabicyclo[420]octane structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine typically involves multiple steps, starting with the formation of the thietane ring. One common method involves the nucleophilic cyclization of 3-mercaptoalkyl halides or sulfonates . The oxabicyclo[4.2.0]octane structure can be synthesized through a series of cycloaddition reactions, often involving rhodium-catalyzed processes .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amine nitrogen.
Applications De Recherche Scientifique
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of thietane and oxabicyclo[4.2.0]octane structures on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine involves its interaction with specific molecular targets. The thietane ring and oxabicyclo[4.2.0]octane structure can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietanose Nucleosides: These compounds feature a thietane ring and are used in antiviral research.
Oxetanocin A Derivatives: These compounds have a similar bicyclic structure and are used in anticancer research.
Uniqueness
N-(Thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine is unique due to its combination of a thietane ring and an oxabicyclo[4.2.0]octane structure. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C10H17NOS |
|---|---|
Poids moléculaire |
199.32 g/mol |
Nom IUPAC |
N-(thietan-3-yl)-2-oxabicyclo[4.2.0]octan-7-amine |
InChI |
InChI=1S/C10H17NOS/c1-2-8-9(4-10(8)12-3-1)11-7-5-13-6-7/h7-11H,1-6H2 |
Clé InChI |
PBNGZRMDYWBRJH-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(CC2OC1)NC3CSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(7-Chloroimidazo[1,2-A]pyridin-2-YL)methanamine](/img/structure/B13038731.png)

![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)

![3-Methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13038761.png)



![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)



